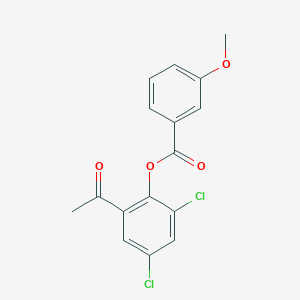
2-Acetyl-4,6-dichlorophenyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,6-dichlorophenyl 3-methoxybenzoate: is an organic compound with the molecular formula C16H12Cl2O3 It is characterized by the presence of acetyl, dichlorophenyl, and methoxybenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,6-dichlorophenyl 3-methoxybenzoate typically involves the esterification of 2-Acetyl-4,6-dichlorophenol with 3-Methoxybenzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-Carboxy-4,6-dichlorophenyl 3-methoxybenzoate.
Reduction: Formation of 2-Hydroxy-4,6-dichlorophenyl 3-methoxybenzoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Acetyl-4,6-dichlorophenyl 3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s structural features make it a potential lead compound in drug discovery. Researchers investigate its interactions with biological targets to identify new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,6-dichlorophenyl 3-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within biological molecules, while the methoxybenzoate moiety can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
- 2-Acetyl-4,6-dichlorophenyl 2-methoxybenzoate
- 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate
- 2-Acetyl-4,6-dichlorophenyl 3-hydroxybenzoate
Comparison: Compared to its analogs, 2-Acetyl-4,6-dichlorophenyl 3-methoxybenzoate exhibits unique reactivity due to the position of the methoxy group. This positional difference can influence the compound’s chemical behavior, such as its reactivity in substitution reactions and its binding interactions in biological systems. The presence of the methoxy group at the 3-position may also affect the compound’s solubility and stability.
Properties
CAS No. |
88952-30-1 |
|---|---|
Molecular Formula |
C16H12Cl2O4 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
(2-acetyl-4,6-dichlorophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O4/c1-9(19)13-7-11(17)8-14(18)15(13)22-16(20)10-4-3-5-12(6-10)21-2/h3-8H,1-2H3 |
InChI Key |
FNKOOFXYGZDKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


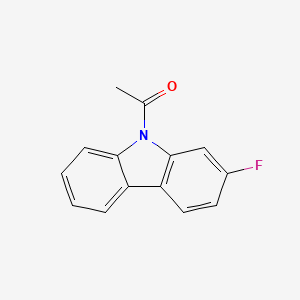

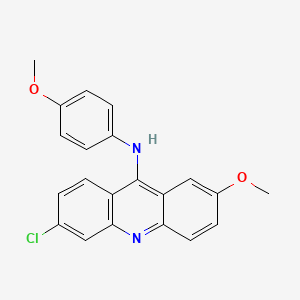
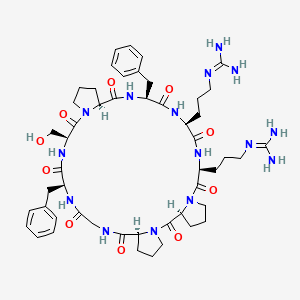
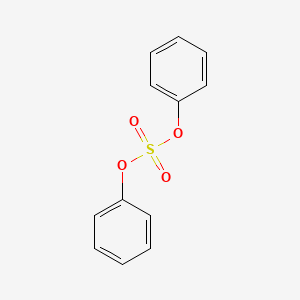
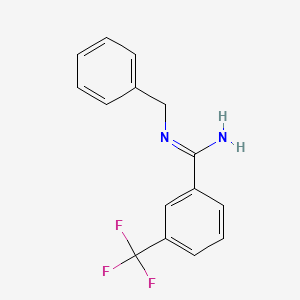
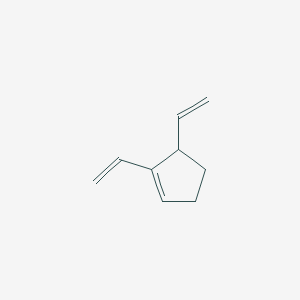
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
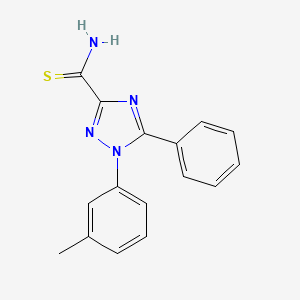
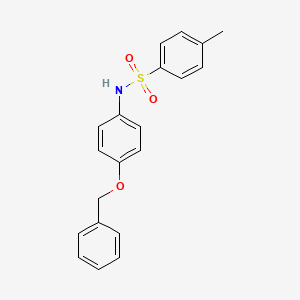
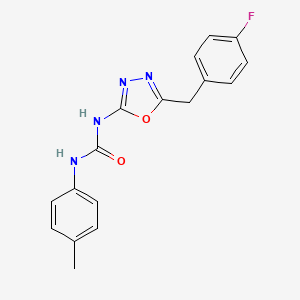
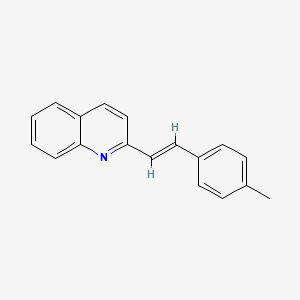
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
